molecular formula C14H18O3 B163986 Isorupestonic acid CAS No. 139953-21-2

Isorupestonic acid

Cat. No. B163986
M. Wt: 234.29 g/mol
InChI Key: DQHZYBAJZKMYQB-IYYTYJHQSA-N
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Description

Isorupestonic acid is a sesquiterpene acid, which is a bioactive component of Artemisia rupestris L . This plant is a folk medicine used to treat cold and other ailments .


Synthesis Analysis

Isorupestonic acid has been structurally modified to synthesize a series of 2-substituted rupestonic acid methyl esters . Their structures were fully characterized by 1H NMR, 13C NMR, HRMS spectra . A series of 20 new derivatives of rupestonic acid were synthesized via Davis oxidation . Their antiviral activity against influenza A virus (H3N2) was established .


Molecular Structure Analysis

The absolute configuration of the synthesized compounds and their structures were characterized by spectral methods such as mass spectrometry and NMR spectroscopy . The structure of one of the compounds was confirmed by an X-ray crystal structure analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Isorupestonic acid derivatives include Davis oxidation and acylation . Davis oxidation of the precursor compound in the presence of lithium bis(trimethylsilyl)amide and (1S)(+)-(camphorylsulfonyl)oxaziridine produced an intermediate . The target compounds were prepared via acylation in the presence of 4-dimethylaminopyridine (DMAP) catalyst using acyl chloride and Et3N .

Scientific Research Applications

Isothermal Amplification of Nucleic Acids

Isothermal amplification of nucleic acids is a significant process that rapidly accumulates nucleic acid sequences at constant temperature. This technique has extensive applications in biosensing targets like DNA, RNA, cells, proteins, small molecules, and ions. It's vital in bioanalysis, diagnostics, nanotechnology, materials science, and device integration (Zhao et al., 2015).

Isotachophoresis for Biomolecular Reactions

Isotachophoresis (ITP) is applied in initiating, controlling, and accelerating chemical reactions, especially with biomolecular reactants. It's a versatile technique used in enhancing lateral flow, immunoassays, and bacterial cell detection assays (Eid & Santiago, 2017).

Validation of Isotopic Analyses in Stable-Isotope Labeling Experiments

Stable-isotope labeling experiments (ILEs) are widely used in metabolic network studies. The methodology presented evaluates mass spectrometry methods for isotopic studies, which is crucial for ensuring reliable biological interpretations of isotopic data (Heuillet et al., 2017).

Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis

The methylerythritol phosphate (MEP) pathway is a key area in isoprenoid biosynthesis. This review covers the mechanistic insights of MEP pathway enzymes and recent advances in synthetic biology for the production of isoprenoids like artemisinic acid and taxadien-5α-ol (Zhao et al., 2013).

Use of Isotopic Tools in Health and Nutritional Monitoring

Isotopic methods are essential for nutrition research, enhancing the sensitivity of nutrition monitoring techniques. They're used to analyze human energy requirements, body composition, and metabolism of nutrients, leading to improvements in nutrition and health (Valencia & Iyengar, 2002).

Hairpin DNA-Mediated Isothermal Amplification Techniques for Nucleic Acid Testing

Hairpin DNA-mediated isothermal amplification (HDMIA) techniques are significant for nucleic acid detection. They offer advancements in biosensing and are applied in various areas including clinical diagnosis and environmental monitoring (Iwe et al., 2021).

properties

IUPAC Name

2-[(5R,8S,8aR)-8-methyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-8-3-4-10(9(2)14(16)17)5-11-6-12(15)7-13(8)11/h6,8,10,13H,2-5,7H2,1H3,(H,16,17)/t8-,10+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHZYBAJZKMYQB-IYYTYJHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC2=CC(=O)CC12)C(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](CC2=CC(=O)C[C@H]12)C(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80161204
Record name Isorupestonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80161204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isorupestonic acid

CAS RN

139953-21-2
Record name Isorupestonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139953212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isorupestonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80161204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
GS Xu, W Zhao, D Wu, DQ Yu, CH He… - Yao xue xue bao …, 1991 - europepmc.org
… A new sesquiterpene compound named isorupestonic acid was … Interestingly, the isorupestonic acid is based upon an unusual … The biogenesis of isorupestonic acid most likely involves …
Number of citations: 3 europepmc.org
C Wang, N Huanbieke, X Cai, S Gao, T Du… - Evidence-Based …, 2022 - hindawi.com
… Isorupestonic acid has the maximum binding energy with NOS3 (−9.10 kcal/mol), which may play a significant … e docking site of isorupestonic acid and NOS3 is visualized in Figure 7(b). …
Number of citations: 7 www.hindawi.com
M Obul, X Wang, J Zhao, G Li, HA Aisa, G Huang - Molecular Diversity, 2019 - Springer
… Other sesquiterpene acids are aciphyllic acid, rupestric acid, and isorupestonic acid (Fig. 1) [… of isorupestonic acid from Artemisia rupestris L. Acta Pharmacol Sin 26(7):505–509 …
Number of citations: 13 link.springer.com
H Huang, H Yao, L Wang, L Si, Q Yang, Z Gu - Chinese Herbal Medicines, 2017 - Elsevier
… rupestris mainly contains sesquiterpenoids, such as rupestonic acid and, isorupestonic acid (Liu et al, 1985), and flavonoids (Ji et al, 2007), they are all the antiviral substances (Xiao et …
Number of citations: 1 www.sciencedirect.com
J Xiao, FR Jiao, X Zhao, WT Zhong, DZ Duan… - Phytochemistry …, 2018 - Elsevier
Two new sesquiterpenes, named rupestonic acids H (1) and I (2), together with eleven known compounds were isolated from the flowers of Artemisia rupestris L. The structures of the …
Number of citations: 4 www.sciencedirect.com
XC Liu, YP Li, HQ Li, ZW Deng, L Zhou, ZL Liu, SS Du - Molecules, 2013 - mdpi.com
The aim of this research was to determine the chemical composition and insecticidal and repellent activity of the essential oil of Artemisia rupestris L. aerial parts against the booklice …
Number of citations: 98 www.mdpi.com
H Akber Aisa, Y Zhao, C He - Chemistry of natural compounds, 2006 - Springer
A 2-phenoxychromone, 6-demethoxy-4′-O-methylcapillarisin, was isolated from Artemisia rupestris L. The structure of this compound was established by analysis of the spectroscopic …
Number of citations: 21 link.springer.com
DQ Jiang, QL Pu, P Huang, XM Huang… - Yao xue xue bao …, 1989 - europepmc.org
A new sesquiterpene lactone named gweicurculactone, along with beta-sitosterol, germacrone, daucosterin and palmitic acid, was isolated from Curcuma kwangsiensis. Its structure …
Number of citations: 12 europepmc.org
J Gao, DC Yue, KD Cheng, SC Wang… - Yao xue xue bao …, 1992 - europepmc.org
A new sesquiterpenoid, named gloesteretriol, C15H26O3, mp 205-206 degrees C,[alpha] 22D+ 5.6 degrees (c 0.115, EtOH), was isolated from the fermentation products of …
Number of citations: 6 europepmc.org
徐广顺, 赵文, 吴丹, 于德泉, 贺存恒, 杨晶晶, 孙放 - 药学学报, 1991 - cqvip.com
… 中分得一个新成分,命名为异一枝蒿酮酸(isorupestonic acid),根据光谱(IR,UV,MS.NMR),X-ray晶体衍射及CD谱分析,确定其结构及绝对构型.并经X-ray晶体衍射及CD谱分析修正了一枝蒿酮酸…
Number of citations: 5 www.cqvip.com

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